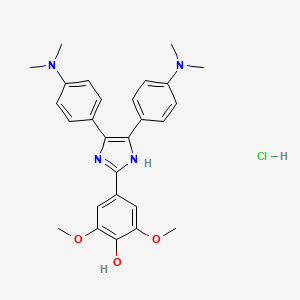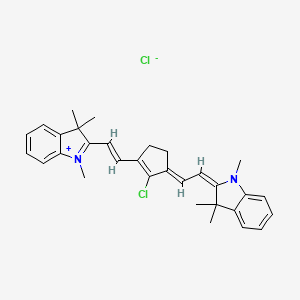
IR-797 (chloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
IR-797 (chloride) is a near-infrared dye with the chemical formula C31H34Cl2N2 and a molecular weight of 505.52 g/mol . It is known for its strong absorption maxima near 700 nm and exhibits aggregation-induced emission properties . This compound is primarily used in scientific research due to its unique optical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of IR-797 (chloride) involves the reaction of 2-chloro-3-(2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene)-1-cyclopenten-1-yl-ethenyl]-1,3,3-trimethyl-3H-indolium chloride with appropriate reagents under controlled conditions . The reaction typically requires a solvent such as methanol and is conducted at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of IR-797 (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to achieve a high yield and purity of the final product. The reaction conditions are optimized to ensure consistency and reproducibility in the production process .
Analyse Des Réactions Chimiques
Types of Reactions
IR-797 (chloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents to modify the compound’s structure.
Substitution: Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
IR-797 (chloride) has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent dye in various chemical assays and experiments.
Biology: Employed in imaging techniques to study biological processes at the cellular and molecular levels.
Medicine: Utilized in diagnostic imaging and therapeutic applications, particularly in cancer research.
Industry: Applied in the development of advanced materials and technologies, such as sensors and photonic devices
Mécanisme D'action
The mechanism of action of IR-797 (chloride) involves its ability to absorb and emit light in the near-infrared region. This property is due to the compound’s unique molecular structure, which allows it to interact with light at specific wavelengths. The molecular targets and pathways involved include interactions with cellular components and biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
IR-797 (chloride) can be compared with other near-infrared dyes, such as:
IR-783: Another near-infrared dye with similar absorption properties but different molecular structure.
IR-780 iodide: Exhibits similar optical properties but has different chemical reactivity.
IR-775 chloride: Shares some structural similarities but differs in its specific applications and reactivity.
These comparisons highlight the uniqueness of IR-797 (chloride) in terms of its specific absorption maxima, aggregation-induced emission properties, and applications in various scientific fields.
Propriétés
Formule moléculaire |
C31H34Cl2N2 |
|---|---|
Poids moléculaire |
505.5 g/mol |
Nom IUPAC |
(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;chloride |
InChI |
InChI=1S/C31H34ClN2.ClH/c1-30(2)23-11-7-9-13-25(23)33(5)27(30)19-17-21-15-16-22(29(21)32)18-20-28-31(3,4)24-12-8-10-14-26(24)34(28)6;/h7-14,17-20H,15-16H2,1-6H3;1H/q+1;/p-1 |
Clé InChI |
OATKVFFCVUJOEX-UHFFFAOYSA-M |
SMILES isomérique |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C/C=C/4\C(C5=CC=CC=C5N4C)(C)C)/CC3)Cl)C)C.[Cl-] |
SMILES canonique |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4C)(C)C)CC3)Cl)C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


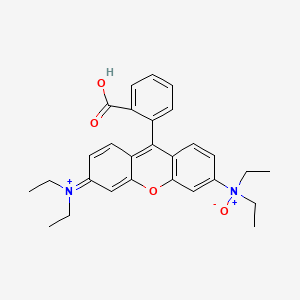
![1-[(2R,5S)-4-azido-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400731.png)
![(2R,3S,4S,5R,6S)-2-[dideuterio(hydroxy)methyl]-6-[(2R,3R,4S,5S,6R)-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12400745.png)

![(2R,3S,5R)-5-(hydroxymethyl)-2-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol](/img/structure/B12400766.png)

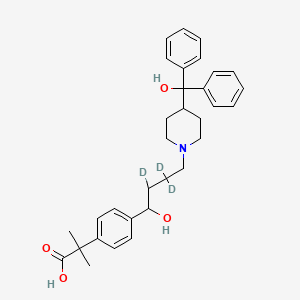
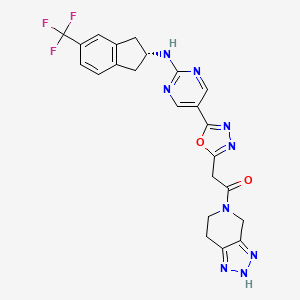
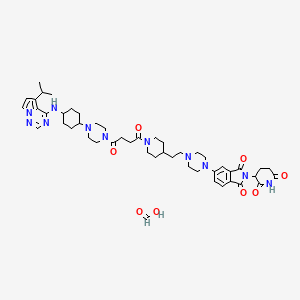
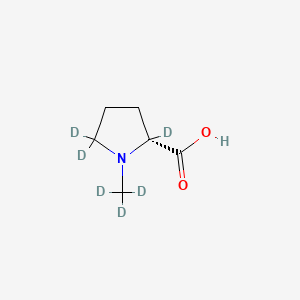
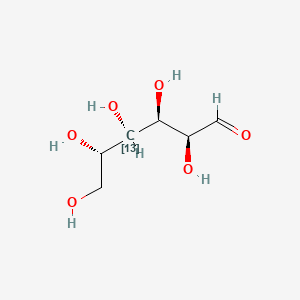
![1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400816.png)
